CHD1L as a Therapeutic Target in Oncology: An In-depth Technical Guide
CHD1L as a Therapeutic Target in Oncology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that has emerged as a pivotal oncogene in a wide array of human cancers.[1][2][3] Located in the frequently amplified 1q21 region, its overexpression is strongly correlated with tumor progression, metastasis, therapy resistance, and poor patient prognosis.[3][4] CHD1L's multifaceted role in regulating DNA damage repair, cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT) makes it a compelling and "druggable" target for novel anticancer therapies.[1][5] This technical guide provides a comprehensive overview of CHD1L's function in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.
The Oncogenic Role of CHD1L
CHD1L is a member of the SNF2 superfamily of ATP-dependent chromatin remodelers.[6][7] Unlike other members of the CHD family, it contains a C-terminal macrodomain which allows it to bind to poly(ADP-ribose) (PAR), a product of PARP enzymes, linking its function directly to the DNA damage response (DDR).[4][8] In cancer, CHD1L's functions are co-opted to promote several hallmarks of malignancy.
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DNA Damage Response and Repair: Upon DNA damage, PARP1 synthesizes PAR chains, recruiting and activating CHD1L.[8][9] Activated CHD1L utilizes its ATPase activity to slide nucleosomes, relaxing the chromatin structure.[1][9] This chromatin relaxation is essential for providing downstream repair factors access to the damaged DNA.[1][7] By facilitating efficient DNA repair, CHD1L helps cancer cells survive genotoxic stress from chemotherapy and radiation.[1]
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Cell Proliferation and Cycle Progression: Overexpression of CHD1L has been shown to promote the G1/S phase transition in the cell cycle, contributing to uncontrolled cell proliferation in colorectal and breast cancers.[10][11] This is partly achieved through the upregulation of key cell cycle regulators.[11]
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Invasion and Metastasis: CHD1L is a key driver of EMT, a process that endows cancer cells with migratory and invasive properties.[1][2] It can activate the expression of genes like ARHGEF9, which in turn activates the Rho small GTPase Cdc42, a critical mediator of cell motility and filopodia formation.[4][12]
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Inhibition of Apoptosis: CHD1L promotes cancer cell survival by suppressing programmed cell death. It achieves this through multiple mechanisms, including the upregulation of anti-apoptotic proteins like SPOCK1 and MDM2, and the direct inhibition of pro-apoptotic proteins like Nur77.[3][4][9]
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Therapy Resistance: Through its roles in DNA repair and cell survival, CHD1L contributes to multidrug resistance (MDR) against both standard chemotherapies and targeted agents.[1] It has been implicated in cisplatin resistance in non-small-cell lung cancer (NSCLC) and can reduce the efficacy of PARP inhibitors (PARPi) in homologous recombination (HR)-proficient cells.[4][13]
Quantitative Data on CHD1L in Cancer
The amplification of the CHD1L gene and subsequent protein overexpression are common events in many solid tumors, consistently correlating with negative clinical outcomes.
Table 1: CHD1L Gene Amplification and Protein Overexpression in Various Cancers
| Cancer Type | Finding | Frequency | Reference |
| Hepatocellular Carcinoma (HCC) | Gene Amplification (1q21) | 46% - 86% | [3][14] |
| Hepatocellular Carcinoma (HCC) | Protein Overexpression | 17.1% (in 281 cases) | [14] |
| Breast Cancer (Invasive Ductal) | Protein Overexpression | 41.8% (in 268 tumors) | [15] |
| Normal Mammary Gland | Protein Overexpression | 21.3% (in 150 tissues) | [15] |
| Non-Small-Cell Lung Cancer (NSCLC) | Gene Amplification | 25.5% (ADC) vs. 8.2% (SCC) | [16] |
| NSCLC with Amplification | Protein Overexpression | 84.2% | [16] |
| Colorectal Carcinoma (CRC) | Gene Amplification & Overexpression | Frequent | [10] |
ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma
Table 2: Correlation of CHD1L Expression with Clinicopathological Parameters
| Cancer Type | Parameter Associated with High CHD1L Expression | Significance (P-value) | Reference |
| Breast Cancer | Lymph Node Metastasis | P = 0.008 | [15] |
| Tumor Grade | P = 0.020 | [15] | |
| Distant Metastasis | P = 0.026 | [15] | |
| Worse Disease-Free Survival (DFS) | P = 0.035 | [17] | |
| Colorectal Carcinoma | Large Tumor Size, Deep Invasion, High Grade | Not specified | [10] |
| Worse Disease-Free Survival (DFS) | Not specified | [10] | |
| Hepatocellular Carcinoma | Microvascular Invasion | P < 0.001 | [14] |
| Higher AJCC T Stage | P = 0.001 | [14] | |
| Poor Disease-Free Survival (DFS) | Not specified | [12][14] | |
| Lung Adenocarcinoma | Tumor Metastasis | Not specified | [16] |
Key Signaling Pathways Involving CHD1L
CHD1L functions as a central node in several oncogenic signaling pathways. Understanding these networks is crucial for identifying points of therapeutic intervention.
DNA Damage Response (DDR) and PARP Interaction
CHD1L is a critical effector in the PARP-mediated DNA damage response. Its activation is a key step in chromatin remodeling at sites of DNA damage, allowing for repair and promoting cell survival.
References
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- 13. ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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